JNJ-40068782

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

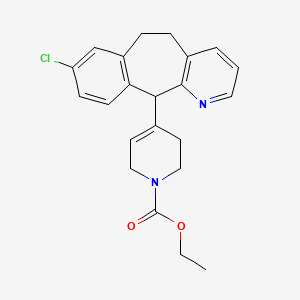

JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the mGlu2 receptor . It’s considered a promising target for the treatment of central nervous system diseases such as schizophrenia .

Chemical Reactions Analysis

JNJ-40068782 has been shown to produce a leftward and upward shift in the glutamate concentration-effect curve at human recombinant mGlu2 receptors . It does not affect the binding of the orthosteric antagonist LY-341495, but it does potentiate the binding of the agonist DCG-IV .Scientific Research Applications

- Critical Role of Mitochondria-Mediated Apoptosis for JNJ-26481585-Induced Antitumor Activity in Rhabdomyosarcoma :

- Abstract : This study investigates the therapeutic potential and molecular mechanisms of JNJ-26481585, a second-generation histone deacetylase inhibitor, in rhabdomyosarcoma (RMS). The research found that JNJ-26481585's anticancer activity crucially depends on an intact mitochondrial pathway of apoptosis. The study demonstrates that JNJ-26481585 induces apoptosis and inhibits long-term clonogenic survival of several RMS cell lines at nanomolar concentrations that cause histone acetylation. Importantly, JNJ-26481585 significantly suppresses tumor growth in vivo in two preclinical RMS models. The paper also identifies activation of the mitochondrial pathway of apoptosis as a key event required for JNJ-26481585-mediated cell death. The findings suggest that JNJ-26481585 upregulates expression levels of several BH3-only proteins, promoting activation of Bax and Bak as a critical event. This research provides evidence of JNJ-26481585's potent antitumor activity against RMS in vitro and in vivo by engaging mitochondrial apoptosis before caspase activation, highlighting its promise as a therapeutic option for further investigation in RMS.

- Authors : U. Heinicke, J. Kupka, I. Fichter, S. Fulda

- Publication Year : 2016

- Journal : Oncogene

- Link to Paper : Consensus

Future Directions

While specific future directions for JNJ-40068782 are not mentioned in the available literature, the compound’s utility in investigating the potential of mGlu2 modulation for the treatment of diseases characterized by disturbed glutamatergic signaling is highlighted . This suggests that future research could focus on further exploring this potential.

properties

CAS RN |

950196-50-6 |

|---|---|

Product Name |

JNJ-40068782 |

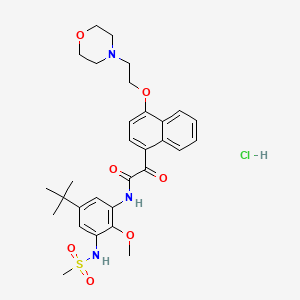

Molecular Formula |

C21H23N3O |

Molecular Weight |

333.44 |

IUPAC Name |

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile |

InChI |

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |

InChI Key |

RVRHQHDKALSKLY-UHFFFAOYSA-N |

SMILES |

N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

JNJ-40068782; JNJ 40068782; JNJ40068782 . |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)

![7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one](/img/structure/B608147.png)

![4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile](/img/structure/B608152.png)

![N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B608154.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)